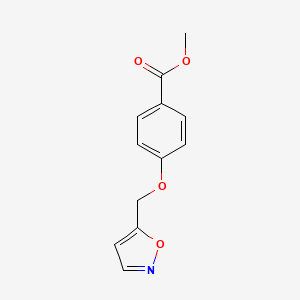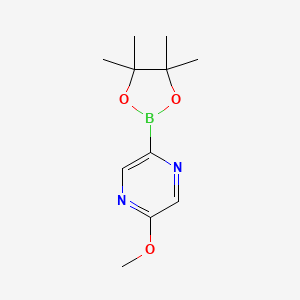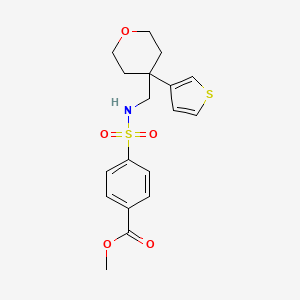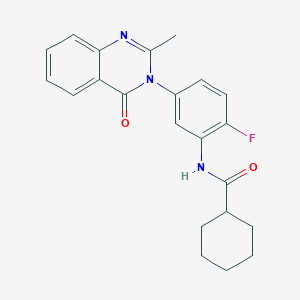
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Organocatalysis
The compound has been studied in the context of asymmetric organocatalysis. A research highlighted the synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold, using a [3+2] cycloaddition approach. This method leverages broad substrate scope, high chemical and stereochemical efficiency, and operational simplicity. Notably, quinine is utilized as the catalyst, facilitating the production of target products with significant biological relevance due to the inclusion of heterocyclic moieties. Such methodologies are pivotal for the development of new pharmaceuticals and complex organic molecules with high enantioselectivity (Kowalczyk, Wojciechowski, & Albrecht, 2016).
Conducting Polymers
Another domain of application is the development of conducting polymers. A study explored the synthesis and characterization of derivatized bis(pyrrol-2-yl) arylenes, including compounds with pyrrolidine structures, showcasing their potential in electrochemical polymerization. These polymers, due to their low oxidation potentials, exhibit remarkable stability in their conducting form, suggesting utility in electronic and optoelectronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Stereospecific Synthesis
The stereospecific synthesis of pyrrolidines, employing 1,3-dipolar cycloadditions to sugar-derived enones, is another significant application. This process yields enantiomerically pure pyrrolidines, demonstrating a high degree of diastereo- and regioselectivity. Such synthetic routes are invaluable for creating molecules with specific stereochemical configurations, essential for drug development and biochemical research (Oliveira Udry, Repetto, & Varela, 2014).
Antimicrobial Activity
The compound's derivatives have been evaluated for antimicrobial activity, with a study detailing the synthesis of coumarin derivatives that showed potential as antimicrobial agents. This research underscores the importance of heterocyclic compounds in developing new therapies for bacterial and fungal infections (Al-Haiza, Mostafa, & El-kady, 2003).
Molecular Structure Analysis
Furthermore, the molecular structure analysis of related compounds, such as darifenacin hydrobromide, provides insights into the conformations and interactions at the molecular level. Understanding these structures helps in the rational design of molecules with desired biological or chemical properties (Selvanayagam, Sridhar, & Ravikumar, 2009).
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-21(20-13-25-18-3-1-2-4-19(18)26-20)22-9-7-16(12-22)14-5-6-17-15(11-14)8-10-24-17/h1-6,11,16,20H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXVXLGAKSEDJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)
![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)
![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)


![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)


![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)
![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)


